2-Chloro-5-nitrothiophene 2-Chloro-5-nitrothiophene
Brand Name: Vulcanchem
CAS No.: 13195-49-8
VCID: VC7821933
InChI: InChI=1S/C4H2ClNO2S/c5-3-1-2-4(9-3)6(7)8/h1-2H
SMILES: C1=C(SC(=C1)Cl)[N+](=O)[O-]
Molecular Formula: C4H2ClNO2S
Molecular Weight: 163.58 g/mol

2-Chloro-5-nitrothiophene

CAS No.: 13195-49-8

Cat. No.: VC7821933

Molecular Formula: C4H2ClNO2S

Molecular Weight: 163.58 g/mol

* For research use only. Not for human or veterinary use.

2-Chloro-5-nitrothiophene - 13195-49-8

Specification

CAS No. 13195-49-8
Molecular Formula C4H2ClNO2S
Molecular Weight 163.58 g/mol
IUPAC Name 2-chloro-5-nitrothiophene
Standard InChI InChI=1S/C4H2ClNO2S/c5-3-1-2-4(9-3)6(7)8/h1-2H
Standard InChI Key ICZXWJPHHWNISM-UHFFFAOYSA-N
SMILES C1=C(SC(=C1)Cl)[N+](=O)[O-]
Canonical SMILES C1=C(SC(=C1)Cl)[N+](=O)[O-]

Introduction

Chemical Structure and Physical Properties

2-Chloro-5-nitrothiophene (C₄H₂ClNO₂S) is a planar, aromatic heterocyclic compound with a molecular weight of 163.58 g/mol . Key structural features include:

  • Thiophene ring: A five-membered sulfur-containing aromatic system.

  • Substituents:

    • Chlorine at position 2 (electron-withdrawing group).

    • Nitro group (-NO₂) at position 5 (strong electron-withdrawing and directing group).

Reactivity and Synthetic Applications

Electrophilic and Nucleophilic Substitutions

The nitro and chloro groups profoundly influence reactivity:

  • Nucleophilic substitution: The chlorine atom undergoes displacement with amines, thiols, or alkoxides under mild conditions .

  • Nitro group reduction: Catalytic hydrogenation or Fe/HCl reduces -NO₂ to -NH₂, enabling access to aminothiophene derivatives .

Role in Heterocyclic Synthesis

2-Chloro-5-nitrothiophene serves as a precursor for bioactive molecules:

  • Thiadiazole derivatives: Reaction with thiols (e.g., phenylthiol) in DMF/K₂CO₃ yields 5-(nitrothiophene-2-yl)-1,3,4-thiadiazoles, which exhibit antimicrobial and anticancer potential .

  • Cross-coupling reactions: Suzuki-Miyaura couplings enable arylation at the chloro position for drug candidate synthesis .

Industrial and Pharmaceutical Applications

Agrochemicals

  • Herbicides and fungicides: The nitro group enhances binding to enzymatic targets in pests .

  • Insect growth regulators: Derivatives disrupt chitin synthesis in insects .

Pharmaceuticals

  • Antimicrobial agents: Thiadiazole derivatives show activity against Staphylococcus aureus and Escherichia coli .

  • Anticancer scaffolds: Nitrothiophene-based compounds inhibit kinase pathways in tumor cells .

Comparison with Structural Analogues

CompoundKey DifferencesReactivity Profile
2-Chloro-5-methylthiophene-CH₃ instead of -NO₂More reactive toward electrophiles
2-Bromo-5-nitrothiopheneBr substituent (better leaving group)Faster nucleophilic substitutions
2-NitrothiopheneLacks Cl, less steric hindranceHigher electrophilic substitution

The nitro group in 2-chloro-5-nitrothiophene reduces electron density, making it less reactive toward electrophiles compared to non-nitrated analogues .

Environmental Impact and Biodegradation

Though direct studies on 2-chloro-5-nitrothiophene are scarce, related chloronitroaromatics (e.g., 2-chloro-5-nitrophenol) are degraded by Cupriavidus spp. via partial reductive pathways . Key steps include:

  • Nitro reduction: -NO₂ → -NHOH via nitroreductases.

  • Dechlorination: Enzymatic removal of Cl⁻.

  • Ring cleavage: Dioxygenases convert intermediates to aliphatic acids .

Recent Advances and Future Directions

  • Green synthesis: Efforts to replace traditional nitrating agents (H₂SO₄/HNO₃) with ionic liquids or flow chemistry .

  • Drug discovery: Hybrid molecules combining nitrothiophene with azoles show promise against multidrug-resistant pathogens .

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